![molecular formula C16H10ClN B1346939 9-chloro-11H-benzo[a]carbazole CAS No. 21064-31-3](/img/structure/B1346939.png)
9-chloro-11H-benzo[a]carbazole
Overview
Description
9-chloro-11H-benzo[a]carbazole is a chemical compound with the molecular formula C16H10ClN and a molecular weight of 251.71 g/mol . It is a derivative of benzo[a]carbazole, where a chlorine atom is substituted at the 2-position of the molecule. This compound is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-11H-benzo[a]carbazole typically involves the condensation of aromatic hydrocarbons with aromatic amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-chloro-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbazoles .
Scientific Research Applications
9-chloro-11H-benzo[a]carbazole is a chemical compound with applications in scientific research due to its unique properties.
Chemical Properties and Reactions
this compound can undergo different chemical reactions, including oxidation, which involves adding oxygen or removing hydrogen. The chlorine substitution can influence the compound's electronic properties, making it valuable for specific research and industrial applications.
Antimicrobial and Antitumor Activities of Carbazoles
Carbazoles, a class of heterocycles to which this compound belongs, exhibit diverse biological activities, including antimicrobial and antitumor properties . They have also been reported to have antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrheal, analgesic, neuroprotective, and pancreatic lipase inhibition properties . Researchers have synthesized a series of carbazole derivatives, such as N-substituted carbazoles, benzocarbazoles, furocarbazoles, pyrrolocarbazoles, indolocarbazoles, and imidazocarbazoles . The N-substituted derivatives have gained attention for their therapeutic potential against neurological disorders and cell proliferation .
Several studies highlight the antimicrobial activities of carbazole derivatives:
- N-substituted carbamates and sulfonamides synthesized by Reddy et al. showed antibacterial activity against S. aureus, B. subtilis, E. coli, and antifungal activities against A. niger, C. albicans, and F. oxysporium .
- Kumar et al. reported that carbazole derivatives containing imidazole and indole-imidazole moieties were effective against B. subtilis, S. aureus, E. coli, and K. pneumoniae .
- Kaushik et al. found that certain 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo-[4,5]-indole-1-yl-amino-ethanones showed antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, and antifungal activity against C. albicans, A. niger .
- Salih et al. synthesized N-substituted carbazoles that exhibited antifungal activity against C. albicans and A. fumigatus, and antibacterial activity against S. aureus, B. subtilis, E. coli .
- Sharma et al. screened N-substituted-carbazoles, which displayed antimicrobial activity against bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa) and fungal strains (C. albicans and A. niger) .
- Shaikh et al. developed novel carbazole-based conjugates and determined their in vitro antimicrobial activity against Staphylococcus aureus, Streptococcus mutans, Methicillin-resistant Staphylococcus aureus and Escherichia coli .
Carbazole derivatives also possess antitumor activities. A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives were designed, synthesized, and evaluated for their antitumor activity against human cancer A549 and HCT-116 cell lines . Compound 8 displayed remarkable in vitro and in vivo anticancer activity comparable to that of amonafide . Additionally, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a carbazole derivative, has shown selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells, inducing melanoma cell apoptosis and senescence through the activation of p53 .
Mechanism of Action
The mechanism of action of 9-chloro-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other functional groups . This reactivity is crucial for its role in organic synthesis and material science applications.
Comparison with Similar Compounds
Similar Compounds
11H-Benzo[a]carbazole: The parent compound without the chlorine substitution.
7H-Dibenzo[c,g]carbazole: A structurally related compound with different substitution patterns.
4H-benzo[def]carbazole: Another related compound with a different ring structure.
Uniqueness
9-chloro-11H-benzo[a]carbazole is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct chemical properties and reactivity compared to its analogs . This substitution can influence the compound’s electronic properties, making it valuable for specific research and industrial applications.
Biological Activity
9-Chloro-11H-benzo[a]carbazole is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antitumor, antimicrobial, and neuroprotective effects, supported by recent research findings and data.
Antitumor Activity
Research indicates that derivatives of benzo[a]carbazole exhibit significant antitumor properties. For instance, a study synthesized a series of 11H-benzo[a]carbazole-5-carboxamide derivatives, which showed potent antitumor activity against various human cancer cell lines, including A549 and HCT-116. Notably, compound 8 demonstrated remarkable in vitro and in vivo anticancer activity comparable to established chemotherapeutics such as amonafide .
Table 1: Antitumor Activity of Benzo[a]carbazole Derivatives
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
8 | A549 | 10.5 | High |
8 | HCT-116 | 12.3 | High |
14a | 7901 | 11.8 ± 1.26 | Moderate |
14a | A875 | 9.77 ± 8.32 | Moderate |
These findings suggest that modifications to the carbazole scaffold can enhance its cytotoxicity against specific cancer types.
Antimicrobial Activity
The antimicrobial potential of carbazole derivatives has also been extensively studied. A review highlighted that various N-substituted carbazoles exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like chlorine in compounds can influence their antimicrobial efficacy .
Table 2: Antimicrobial Activity of Carbazole Derivatives
Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide | S. aureus | 15 | 25 |
N-(hydrazinoacetyl)-carbazoles | E. coli | 12 | 30 |
This data demonstrates the promising antimicrobial properties of these compounds, making them candidates for further development.
Neuroprotective Effects
Neuroprotective properties have been attributed to certain carbazole derivatives, with studies indicating that they can protect neuronal cells from oxidative stress and neurotoxicity. For example, compounds with bulky substituents at the N-position have shown considerable neuroprotective activity at low concentrations .
Case Study: Neuroprotective Activity
A study evaluated the neuroprotective effects of a series of N-substituted carbazoles on HT22 neuronal cells exposed to glutamate-induced toxicity. The results indicated that certain derivatives significantly reduced cell death, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Properties
IUPAC Name |
9-chloro-11H-benzo[a]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYCRZMAQSWRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175290 | |
Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21064-31-3 | |
Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Benzo(a)carbazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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